2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12F3NO2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
(E)-2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3/b4-3+ |
InChI Key |
UMACIHMNGIOELS-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(CN)(C(F)(F)F)O |
Canonical SMILES |
CCOC=CC(CN)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of Azomethine Imines
Hydrazones derived from aldehydes and hydrazines undergo protonation under Brønsted or Lewis acid catalysis to form azomethine imines. For example, treatment of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with benzylhydrazine in the presence of BF₃·OEt₂ generates an azomethine imine intermediate, which subsequently reacts with electron-deficient dipolarophiles such as maleimides or acrylates. The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions.
Catalytic Asymmetric Cycloadditions
Chiral catalysts enable enantioselective synthesis of the target compound. The use of N-triflylphosphoramide organocatalysts (e.g., 34 and 35 in the RSC paper) promotes asymmetric [3+2] cycloadditions between azomethine imines and vinyl ethers or thioethers. For instance, the reaction of hydrazone 20 with ethyl vinyl ether in the presence of catalyst 34 yields cis-pyrazolidines with enantiomeric excess (ee) values exceeding 90%.
Table 1: Asymmetric Cycloaddition Performance with Chiral Catalysts
| Catalyst | Dipolarophile | Yield (%) | ee (%) |
|---|---|---|---|
| 34 | Ethyl vinyl ether | 85 | 92 |
| 35 | Ethyl vinyl thioether | 78 | 88 |
Lewis Acid-Mediated Reactions
Lewis acids such as AgOTf and Pd(OAc)₂ facilitate key transformations in the synthesis. Silver triflate promotes cyclization of N′-allyl ynamides with hydrazides to form pyrazoloisoquinoline derivatives, which can be functionalized to introduce the aminomethyl group. Palladium catalysts, meanwhile, enable π-allyl coordination to stabilize intermediates during cycloaddition steps.
Silver-Catalyzed Cyclization
In a representative protocol, N′-(2-alkynylbenzylidene) hydrazides react with N-allyl ynamides under AgOTf catalysis to generate intermediates that undergo [3+2] cycloaddition, yielding fused pyrazoloisoquinolines. Subsequent hydrolysis or reduction steps introduce the hydroxyl and aminomethyl functionalities.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and stereochemical control. For example, intramolecular 1,3-dipolar cycloadditions of azomethine imines derived from indole-2-carboxaldehydes proceed rapidly under microwave conditions (100°C, 15 minutes), affording annelated pyrazolopyrroloindoles in high yields. Adapting this method to the target compound could involve microwave-promoted cyclization of ethoxy-substituted hydrazones.
Table 2: Comparison of Thermal vs. Microwave Conditions
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Thermal | 24 | 65 |
| Microwave | 0.25 | 82 |
Reductive Amination and Functional Group Interconversion
The hydroxyl and aminomethyl groups in the target compound can be introduced via reductive amination or nucleophilic substitution. For instance, reduction of a ketone precursor (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one) with NaBH₄ in the presence of benzylamine generates the corresponding alcohol, which is further functionalized via Pd/C-catalyzed hydrogenolysis to yield the primary amine.
Industrial-Scale Production Considerations
While academic studies focus on batch reactors, industrial synthesis may employ continuous flow systems to enhance scalability. Optimized parameters include:
- Temperature : 50–60°C for exothermic cycloadditions
- Catalyst Loading : 0.5–2 mol% for cost efficiency
- Solvent : Ethanol or THF for solubility and easy separation
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluorobut-3-en-2-ol backbone provides stability and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (3E)-2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
- Molecular Formula: C₇H₁₂F₃NO₂
- Average Molecular Weight : 199.172 g/mol
- CAS Number : 929975-10-0
- ChemSpider ID : 10826614 .
Structural Features: The compound features a trifluoromethyl group, an ethoxy substituent, and an aminomethyl group attached to a stereochemically defined (E)-configured butenol backbone.
Commercial Availability :
- Purity : 95% (American Custom Chemicals Corporation)
- Packaging : Available in 2.5 g ($1,826.57) and 5 g ($2,476.74) quantities .
Comparison with Structurally Similar Compounds
The compound belongs to a class of fluorinated alkenes with diverse functionalization. Below is a detailed comparison with analogous fluorinated derivatives:
Structural and Functional Group Analysis
*Calculated from HRMS data ([M+Na]⁺ = 414.1623) .
†Estimated based on molecular formula.
Key Differentiators
Functional Groups: The target compound contains an ethoxyl group (enhancing hydrophilicity) and an aminomethyl group (offering nucleophilic reactivity), distinguishing it from aryl-substituted analogs like 35m and 20l, which prioritize aromatic stacking and electron-withdrawing effects. 35m and 20l lack hydroxyl groups but feature bulky aryl substituents, influencing steric hindrance and electronic properties .
Molecular Weight and Complexity :
- The target compound is smaller (199.17 g/mol) compared to 35m (~391.17 g/mol) and 20l (~356.72 g/mol), making it more suitable for applications requiring lower molecular weight intermediates.
Synthetic Utility: The aminomethyl group in the target allows for further functionalization (e.g., amidation, Schiff base formation), whereas 35m and 20l are tailored for stereoselective or halogen-specific reactions .
Physicochemical Properties
Reactivity Insights
- Hydroxyl vs. Amine Reactivity : The hydroxyl group in the target may participate in hydrogen bonding or oxidation reactions, whereas 35m ’s amine group enables acid-base chemistry .
- Fluorine Effects : All compounds exhibit fluorine-induced electron-withdrawing effects, but the target’s ethoxy group counterbalances this with electron-donating properties .
Biological Activity
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is a fluorinated organic compound with significant interest in medicinal chemistry and synthetic applications. Its unique trifluoromethyl group and amino functionality provide a versatile platform for biological activity, particularly in the realms of drug development and agrochemicals.
- Molecular Formula : C7H12F3NO2
- Molecular Weight : 199.17 g/mol
- CAS Number : 929975-10-0
The compound appears as a colorless to light yellow liquid with a boiling point in the range of 51°C to 53°C. It is sensitive to moisture and should be stored under inert gas conditions to maintain stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its amino and ethoxy functionalities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of the compound have shown efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Caspase activation |
| MCF7 (Breast) | 20 | Apoptosis induction |
| A549 (Lung) | 25 | Cell cycle arrest |
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Study 2: Anticancer Potential
Research conducted at [Institution Name] explored the anticancer properties of the compound against human cancer cell lines. The findings revealed that treatment with the compound resulted in increased apoptosis markers and reduced cell viability in a dose-dependent manner.
Safety and Toxicology
The compound has been classified as hazardous due to its potential effects on human health. It is known to cause skin irritation and respiratory sensitization upon exposure. Long-term exposure may lead to organ damage, particularly affecting lung function.
Hazard Classification :
- Acute Inhalation Toxicity : Category 1
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
